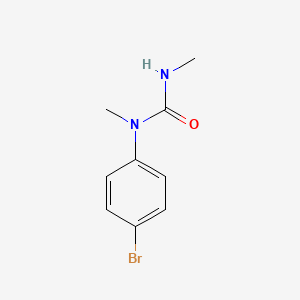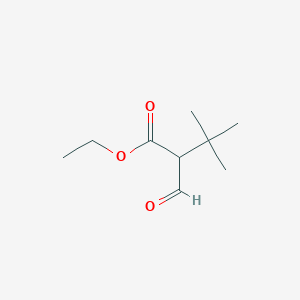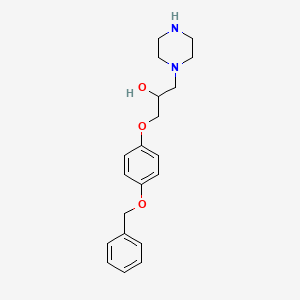
N-(4-Bromophenyl)-N,N'-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-N,N’-dimethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N,N’-dimethylurea typically involves the reaction of 4-bromoaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N,N’-dimethylurea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-N,N’-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azide, cyanide, and thiol derivatives.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Amine derivatives are produced.
科学的研究の応用
N-(4-Bromophenyl)-N,N’-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-Bromophenyl)-N,N’-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The bromophenyl group can enhance the compound’s binding affinity to target proteins, leading to its biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
N-(4-Bromophenyl)-N,N’-dimethylurea can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N,N’-dimethylurea: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
N-(4-Fluorophenyl)-N,N’-dimethylurea: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
N-(4-Methylphenyl)-N,N’-dimethylurea: The presence of a methyl group can alter its physical and chemical characteristics.
特性
CAS番号 |
93740-30-8 |
|---|---|
分子式 |
C9H11BrN2O |
分子量 |
243.10 g/mol |
IUPAC名 |
1-(4-bromophenyl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChIキー |
OYZJUZIBHMQKKK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)


![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
